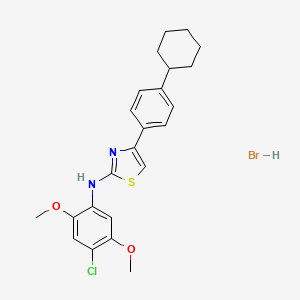
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, a cyclohexyl group, and a chloro-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. The starting materials might include 4-chloro-2,5-dimethoxyaniline, 4-cyclohexylbenzaldehyde, and thioamide. The synthesis could involve:
Formation of the Thiazole Ring: This might be achieved through a cyclization reaction involving the aniline and thioamide under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is often purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the aromatic rings or the thiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and aromatic groups could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the cyclohexyl group.
N-(4-bromo-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine: Similar structure with a bromo group instead of a chloro group.
Uniqueness
The presence of the cyclohexyl group and the specific substitution pattern on the aromatic rings make N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide unique. These features could influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2S.BrH/c1-27-21-13-19(22(28-2)12-18(21)24)25-23-26-20(14-29-23)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h8-15H,3-7H2,1-2H3,(H,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOOJPVETNPVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4)OC)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5243063.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5243069.png)
![[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate](/img/structure/B5243082.png)
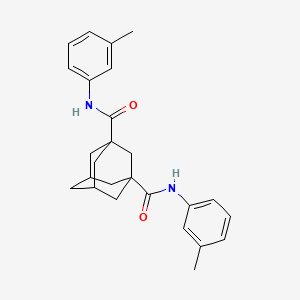
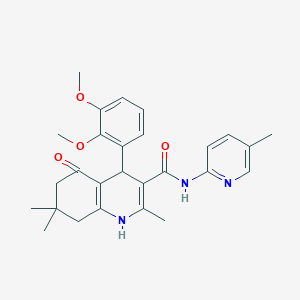
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5243097.png)
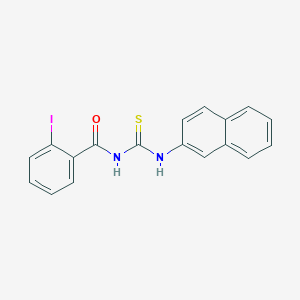
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5243101.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B5243109.png)
![1-Ethyl-3-[2-(pyrrolidin-1-yl)-5-(pyrrolidin-1-ylcarbonyl)phenyl]thiourea](/img/structure/B5243111.png)
![N-[2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)benzamide](/img/structure/B5243114.png)
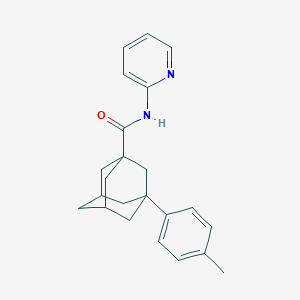
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B5243136.png)
![N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5243138.png)
